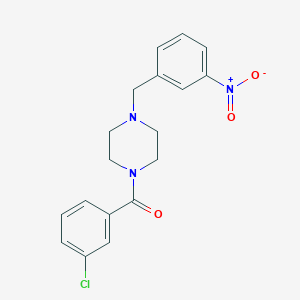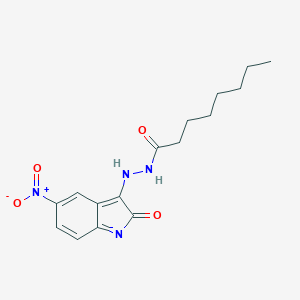![molecular formula C18H17NO2 B229691 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is a synthetic compound that belongs to the benzimidazole family. This compound has been the subject of scientific research in the past few decades due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and virus replication.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in cancer cell proliferation, and reduce the replication of certain viruses. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Researchers are also interested in exploring its anti-cancer properties further, particularly in combination with other drugs. Additionally, there is interest in developing new synthesis methods for this compound that could improve its solubility and bioavailability.
合成法
The synthesis of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one involves the reaction of 1H-indole-2,3-dione with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
科学的研究の応用
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
1-(cyclohexanecarbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C18H17NO2/c20-17(13-6-2-1-3-7-13)19-15-11-5-9-12-8-4-10-14(16(12)15)18(19)21/h4-5,8-11,13H,1-3,6-7H2 |
InChIキー |
VINMFMNWKJHJNC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
正規SMILES |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)


![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)